N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide
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Description
N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H15N5O3S and its molecular weight is 417.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 417.08956053 g/mol and the complexity rating of the compound is 697. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds with a benzothiazole moiety have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Mode of Action
It’s known that benzothiazole derivatives can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Benzothiazole derivatives have been associated with a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
A study on similar compounds suggests that they have a favorable pharmacokinetic profile .
Result of Action
Benzothiazole derivatives have been associated with a variety of biological activities, suggesting they can have multiple effects at the molecular and cellular level .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other substances can influence the action of similar compounds .
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O3S/c1-12-10-17(26(24-12)21-22-15-8-4-5-9-16(15)30-21)23-18(27)11-25-19(28)13-6-2-3-7-14(13)20(25)29/h2-10H,11H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCDNGXLVLPGNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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